2-ethyl-5-(methoxymethyl)pyrazol-3-amine
Description
Significance of Pyrazole (B372694) Derivatives in Organic Synthesis
Pyrazole derivatives are of immense value in modern organic synthesis due to their unique structural characteristics and reactivity. google.com They serve as foundational scaffolds for creating more complex molecules with a wide range of functionalities. researchgate.netresearchgate.net The pyrazole ring is a common feature in many pharmacologically important agents, highlighting its role as a "privileged" structure in medicinal chemistry. Beyond pharmaceuticals, pyrazole derivatives are key intermediates in the production of agrochemicals such as herbicides, insecticides, and fungicides. google.com Their utility also extends to material science, where they are used in the development of functional materials like organic light-emitting diodes (OLEDs). google.com The ability to functionalize the pyrazole ring at multiple positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making them highly adaptable synthons.
Overview of Heterocyclic Chemistry with a Focus on Nitrogen-Containing Systems
Heterocyclic chemistry is a major branch of organic chemistry, with nitrogen-containing heterocycles being a particularly vital class of compounds. enamine.net These structures are ubiquitous in nature, forming the core of essential biomolecules like nucleic acids, vitamins, and hormones. rsc.org In the realm of synthetic chemistry, nitrogen heterocycles are paramount; an analysis of FDA-approved drugs reveals that approximately 59% of unique small-molecule pharmaceuticals contain a nitrogen-based heterocyclic ring. chemsynthesis.comsemanticscholar.org
The presence of nitrogen atoms within a cyclic structure introduces specific chemical properties. For instance, the pyrazole ring contains both an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2). bioorganica.com.uaresearchgate.net This amphoteric nature influences the molecule's reactivity, solubility, and ability to form hydrogen bonds, which is critical for molecular interactions in biological systems. bioorganica.com.uabldpharm.com The diversity in ring size, number, and position of nitrogen atoms provides a vast chemical space for designing novel compounds. rsc.orgchemsynthesis.com
Structural Archetypes within Pyrazole Chemistry Relevant to 2-ethyl-5-(methoxymethyl)pyrazol-3-amine
The structure of this compound is defined by three key features built upon the pyrazole core: an amino group at the C3 position, an ethyl group at the N2 position, and a methoxymethyl group at the C5 position. Each of these imparts distinct chemical characteristics.
3-Aminopyrazoles : Generally referred to as 3(5)-aminopyrazoles due to tautomerism in N-unsubstituted forms, these compounds are crucial precursors for synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. bioorganica.com.uaresearchgate.netresearchgate.net The synthesis of 3-aminopyrazoles is most commonly achieved through the condensation of a hydrazine (B178648) with a β-ketonitrile. google.comlookchem.com The amino group at the C3 (or C5) position is a key nucleophilic site, influencing the molecule's reactivity towards electrophiles. bioorganica.com.ua
N-Alkylated Pyrazoles : The alkylation of a pyrazole ring at a nitrogen atom is a fundamental transformation. For an unsymmetrical pyrazole, alkylation can result in two different regioisomers. sapphirebioscience.comresearchgate.net The outcome is often controlled by factors such as steric hindrance from adjacent substituents and the reaction conditions (e.g., basic or acidic). sapphirebioscience.comthieme.de Traditional methods often involve deprotonating the pyrazole with a base followed by reaction with an alkyl halide. researchgate.net More recent methods have been developed using acid catalysts or enzymes to achieve higher regioselectivity. researchgate.netsynquestlabs.com The N-alkyl group, such as the ethyl group in the target molecule, significantly impacts the compound's physical properties, including its lipophilicity and metabolic stability.
C5-Functionalized Pyrazoles : The introduction of substituents at the carbon atoms of the pyrazole ring is essential for creating structural diversity. The C5 position is particularly important for modifying molecular shape and interactions. Syntheses of pyrazoles with specific C5 substituents can be achieved by starting with appropriately substituted 1,3-dicarbonyl compounds or their equivalents, which then undergo cyclization with hydrazine. For instance, creating a C5-methoxymethyl group would typically involve a precursor that already contains this ether functionality.
The combination of these three structural motifs in this compound defines its potential chemical behavior and provides a roadmap for its synthesis. A plausible synthetic route would involve the initial formation of the 3-amino-5-(methoxymethyl)pyrazole ring, followed by the regioselective N-ethylation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | 2-ethyl-5-(methoxymethyl)-2H-pyrazol-3-amine |
| Canonical SMILES | CCN1N=C(C(=C1)CN)O |
| CAS Number | Not available |
Structure
3D Structure
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-ethyl-5-(methoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O/c1-3-10-7(8)4-6(9-10)5-11-2/h4H,3,5,8H2,1-2H3 |
InChI Key |
HIXLFFGRKNUOBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)COC)N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Ethyl 5 Methoxymethyl Pyrazol 3 Amine
Reactions Involving the Pyrazole (B372694) Ring System
The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers a unique reactivity pattern, distinct from that of benzene and other heterocycles. The presence of substituents—an ethyl group at the N2 position, a methoxymethyl group at C5, and an amino group at C3—significantly influences the ring's reactivity.
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most nucleophilic and thus the primary site for such reactions. The powerful electron-donating nature of the 3-amino group strongly activates the pyrazole ring towards electrophiles, further enhancing the reactivity at the C4 position. The N-ethyl and 5-methoxymethyl groups also contribute to the electron density of the ring.
Common EAS reactions applicable to activated pyrazole systems include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to readily introduce a halogen atom at the C4 position.
Nitration: Under carefully controlled conditions, nitrating agents could introduce a nitro group at the C4 position. The strong activating effect of the amino group may necessitate milder nitrating conditions to avoid side reactions or degradation.
Sulfonation: Reaction with sulfuric acid or related reagents can lead to the introduction of a sulfonic acid group at the C4 position.
The general scheme for EAS reactions on the 2-ethyl-5-(methoxymethyl)pyrazol-3-amine nucleus is depicted below, where E+ represents a generic electrophile.
Figure 1: General scheme for Electrophilic Aromatic Substitution at the C4 position of the pyrazole ring.
The electron-rich nature of the pyrazole ring makes it inherently resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of a good leaving group (e.g., a halogen) on the ring and strong activation by potent electron-withdrawing groups, neither of which are present in the parent structure of this compound. Therefore, direct nucleophilic substitution on the carbon atoms of the pyrazole ring is not a characteristic reaction for this compound under normal conditions.
Transformations at the Primary Amine Functionality (–NH2)
The primary amine group at the C3 position is a highly reactive nucleophilic center and participates in a wide variety of chemical transformations. These reactions are fundamental to its utility as a building block in the synthesis of more complex molecules.
The lone pair of electrons on the nitrogen atom of the amino group readily attacks electrophilic centers.
Acylation: This involves the reaction with acylating agents such as acyl chlorides or acid anhydrides to form amides. This is a very common and high-yielding reaction for aminopyrazoles.
Alkylation: The amine can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. N-alkylation of a related 5-aminopyrazole derivative has been demonstrated using ethyl bromoacetate in the presence of a base.
Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, would likely be effective for the arylation of the amino group using aryl halides or triflates in the presence of a palladium catalyst and a suitable base.
The formation of amides and carbamates are robust and widely used transformations of the primary amine group, often employed in the synthesis of biologically active compounds.
Amide Formation: As an extension of acylation, amides are readily formed by coupling the amine with carboxylic acids using a variety of peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species. The reaction is generally efficient and provides stable amide products.
| Reagent/Coupling Method | Typical Conditions | Product Type | Reference |
| Acyl Chlorides | Base (e.g., Pyridine, Triethylamine) in an inert solvent | Amide | |
| Carboxylic Acid + DCC/DMAP | Inert solvent (e.g., DCM) | Amide | |
| Carboxylic Acid + TiCl4 | Pyridine | Amide | |
| Oxidative Amination | Pyrazole Carbaldehyde + H2O2 | Amide |
Carbamate Formation: Carbamates are typically synthesized by reacting the amine with chloroformates (e.g., ethyl chloroformate) in the presence of a base, or with isocyanates. These reactions are crucial for creating urethane linkages and for the installation of common nitrogen-protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).
| Reagent | Typical Conditions | Product Type | Reference |
| Chloroformates (e.g., R-O-COCl) | Base (e.g., Triethylamine) | Carbamate | |
| Di-tert-butyl dicarbonate (Boc)2O | Base, inert solvent | N-Boc protected amine | |
| Isocyanates (R-N=C=O) | Inert solvent | Urea derivative | |
| Carbon Dioxide + Halides | Cs2CO3, TBAI | Carbamate |
Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a condensation process involving the elimination of a water molecule.
The reaction is catalyzed by acid and is reversible. The formation of the imine is typically fastest at a mildly acidic pH (around 4-5). At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water.
The mechanism proceeds in two main stages:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine is then protonated on the oxygen, which is subsequently eliminated as water to form the C=N double bond of the imine.
| Reactant | Conditions | Product |
| Aldehyde (R-CHO) | Mild acid (pH ~5) | Imine (Schiff Base) |
| Ketone (R-CO-R') | Mild acid (pH ~5) | Imine (Schiff Base) |
Modifications of the Ethyl Substituent at Position 2
There is no available research detailing the specific strategies for the modification of the 2-ethyl group of this compound.
No published methods for the elongation or shortening of the ethyl chain at the N-2 position of the pyrazole ring in this compound were found.
Information regarding oxidation or reduction reactions specifically targeting the ethyl group of the title compound is absent from the scientific literature.
Derivatization and Cleavage of the Methoxymethyl Group at Position 5
Specific methodologies for the derivatization or cleavage of the methoxymethyl group at the C-5 position of this compound have not been documented.
No studies reporting the cleavage of the methoxymethyl ether in this specific pyrazole derivative are currently available.
There is no available data on functional group interconversions of the methoxymethyl side chain of this compound.
Chemo- and Regioselective Functionalization Studies of the Title Compound
No dedicated studies on the chemo- and regioselective functionalization of this compound could be identified in the public domain. The inherent reactivity of the pyrazole core, including the amino group at position 3 and the different carbon atoms of the ring, suggests that selective functionalization would be a key aspect of its chemistry, yet this remains an unexplored area of research. mdpi.com
Mechanistic Investigations of Reactions Involving 2 Ethyl 5 Methoxymethyl Pyrazol 3 Amine
Elucidation of Reaction Pathways in Pyrazole (B372694) Ring Formation
The formation of the 2-ethyl-5-(methoxymethyl)pyrazol-3-amine core likely proceeds through a variation of the well-established Knorr pyrazole synthesis. This pathway typically involves the cyclocondensation of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the synthesis of this specific pyrazole, the reaction would involve ethylhydrazine (B1196685) and a functionalized 1,3-dielectrophile.
A plausible synthetic route commences with the reaction of ethylhydrazine with a β-ketonitrile, such as 4-methoxy-3-oxobutanenitrile (B8816466). The initial step is the nucleophilic attack of the more nucleophilic nitrogen of ethylhydrazine onto the more electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the terminal nitrogen of the hydrazine moiety onto the nitrile carbon. Tautomerization of the resulting imine then leads to the formation of the aromatic pyrazole ring.
Plausible Reaction Pathway for Pyrazole Ring Formation:
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of ethylhydrazine on the keto group | Hydrazone |
| 2 | Intramolecular cyclization via attack on the nitrile group | Dihydropyrazole |
| 3 | Tautomerization | Aromatic Pyrazole |
This pathway is supported by numerous studies on the synthesis of substituted aminopyrazoles. mdpi.com The regioselectivity of the initial attack and cyclization is governed by the electronic and steric properties of both reactants.
Studies on the Amine Reactivity Mechanisms and Intermediate Characterization
The exocyclic amine group at the 3-position of this compound is a key functional handle for further molecular elaboration. Its reactivity is influenced by the electronic properties of the pyrazole ring. The pyrazole ring, being electron-rich, can donate electron density to the amine group, thereby modulating its nucleophilicity.
Reactions involving the amine group often proceed through the formation of various intermediates. For instance, in reactions with aldehydes or ketones, an iminium intermediate can be formed. researchgate.net This intermediate is highly electrophilic and susceptible to nucleophilic attack. The characterization of such intermediates can be achieved through spectroscopic techniques like NMR and mass spectrometry, providing insight into the reaction mechanism.
The amine's nucleophilicity allows it to participate in a variety of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Condensation: Reaction with carbonyl compounds to form imines or enamines.
The lone pair of electrons on the amine nitrogen is readily available for nucleophilic attack, and the stability of the resulting intermediates plays a crucial role in determining the reaction outcome.
Understanding Substituent Effects on Reaction Mechanisms and Selectivity
The substituents on the pyrazole ring, namely the ethyl group at the N2 position and the methoxymethyl group at the C5 position, exert significant influence on the reactivity and selectivity of reactions involving this compound.
The ethyl group at the N2 position has an electron-donating inductive effect, which increases the electron density of the pyrazole ring. This, in turn, can enhance the nucleophilicity of the exocyclic amine at the C3 position. nih.gov Sterically, the ethyl group can also influence the approach of reactants, potentially directing reactions to a specific site.
Summary of Substituent Effects:
| Substituent | Position | Electronic Effect | Steric Effect |
| Ethyl | N2 | Electron-donating (inductive) | Moderate steric hindrance |
| Methoxymethyl | C5 | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate steric hindrance |
These substituent effects are critical in determining the outcome of electrophilic aromatic substitution reactions on the pyrazole ring, which typically occur at the C4 position, as well as influencing the reactivity of the exocyclic amine.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The chemical transformations of this compound are governed by both kinetic and thermodynamic factors. The formation of the pyrazole ring itself can be under either kinetic or thermodynamic control, depending on the reaction conditions. nih.gov For instance, in the Knorr pyrazole synthesis, the reaction temperature and catalyst can influence the ratio of isomeric products. iscre28.org
Kinetic studies of pyrazole formation have shown that the reaction often follows second-order kinetics, with the rate-determining step being either the initial formation of the hydrazone or the subsequent cyclization. researchgate.net The activation energy for these steps is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.
Hypothetical Kinetic and Thermodynamic Data for a Reaction:
| Parameter | Value |
| Activation Energy (Ea) | 50-80 kJ/mol |
| Enthalpy of Reaction (ΔH) | -100 to -150 kJ/mol |
| Gibbs Free Energy of Reaction (ΔG) | Negative (spontaneous) |
Computational Chemistry and Theoretical Studies of 2 Ethyl 5 Methoxymethyl Pyrazol 3 Amine
Electronic Structure and Aromaticity Analysis of the Pyrazole (B372694) Core
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govijraset.com Its aromaticity stems from a planar, conjugated ring system with six delocalized π-electrons, conforming to Hückel's rule. ijraset.comrrbdavc.org This delocalization contributes to the relative stability of the pyrazole core. One nitrogen atom is typically pyrrole-like (acidic), with its lone pair participating in the aromatic system, while the other is pyridine-like (basic) with its lone pair in an sp² hybrid orbital in the plane of the ring. nih.govijraset.com
Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, are used to analyze the electronic structure of pyrazole derivatives. These calculations can determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential maps. The substituents on the pyrazole core of 2-ethyl-5-(methoxymethyl)pyrazol-3-amine significantly influence its electronic properties.
Amino Group (-NH₂): As a strong electron-donating group, the amino group at the C3 position increases the electron density of the pyrazole ring through resonance effects.
Ethyl Group (-CH₂CH₃): Attached to the N1 position, the ethyl group is a weak electron-donating group through induction.
The aromaticity of the pyrazole core can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations help to confirm the aromatic character of the substituted ring and assess the electronic impact of the different functional groups. In general, imidazole (B134444) derivatives are found to be more stable than their pyrazole counterparts, a factor attributed to the distribution of atomic charges rather than differences in aromaticity. purkh.com
Table 1: Theoretical Electronic Properties of a Substituted Pyrazole Core
| Property | Description | Typical Computational Method |
|---|---|---|
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to reactivity. | DFT (e.g., B3LYP) |
| Electron Density | The distribution of electrons around the molecule, highlighting electron-rich and electron-poor regions. | Quantum Theory of Atoms in Molecules (QTAIM) |
| Electrostatic Potential | A map of the electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack. | DFT, Hartree-Fock |
| Aromaticity Indices | Quantitative measures of aromatic character. | NICS, HOMA calculations |
Prediction and Simulation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. mdpi.com The most common synthetic route to the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. rrbdavc.orgmdpi.commdpi.com
For this compound, a plausible synthesis could involve the reaction of a β-ketonitrile bearing a methoxymethyl group with ethylhydrazine (B1196685). Theoretical simulations can model this reaction pathway to:
Identify the structures of reactants, intermediates, and products.
Locate and characterize the transition states connecting these species.
Calculate the activation energies associated with each step of the mechanism.
By mapping the potential energy surface, computational models can predict the most favorable reaction pathway and explain the observed regioselectivity of the cyclization. mdpi.comresearchgate.net For instance, DFT calculations can help determine whether the initial nucleophilic attack by ethylhydrazine occurs at one carbonyl (or equivalent) group over another, and which subsequent cyclization and dehydration steps are kinetically favored. researchgate.net These studies provide a detailed, step-by-step understanding of the bond-forming and bond-breaking processes that are fundamental to the synthesis. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The substituents on the pyrazole ring of this compound introduce several rotatable single bonds, giving the molecule significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Key rotatable bonds in this compound include:
The N1-C(ethyl) bond.
The C(ethyl)-C(ethyl) bond.
The C5-C(methoxymethyl) bond.
The C(methoxymethyl)-O bond.
The O-C(methyl) bond.
Computational methods can systematically explore the conformational space by rotating these bonds and calculating the potential energy of each resulting structure. This can be done through relaxed potential energy surface scans. Molecular dynamics (MD) simulations offer a more dynamic picture, simulating the movement of atoms over time at a given temperature. bohrium.com MD simulations can reveal how the molecule explores different conformations in solution and can help identify the most populated conformational states, which often correspond to the lowest-energy structures. bohrium.com These studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.
Table 2: Key Rotatable Bonds for Conformational Study
| Bond | Description | Computational Approach |
|---|---|---|
| N1-CH₂CH₃ | Rotation of the ethyl group relative to the pyrazole ring. | Potential Energy Surface Scan |
| C5-CH₂OCH₃ | Rotation of the methoxymethyl group relative to the pyrazole ring. | Potential Energy Surface Scan |
| CH₂-OCH₃ | Rotation around the ether linkage. | Molecular Dynamics Simulation |
Applications of 2 Ethyl 5 Methoxymethyl Pyrazol 3 Amine As a Synthetic Intermediate in Advanced Organic Synthesis
Scaffold for the Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazoloquinazolines)
There is no available scientific literature that documents the use of 2-ethyl-5-(methoxymethyl)pyrazol-3-amine as a scaffold for the synthesis of pyrazolo[1,5-a]pyrimidines or pyrazoloquinazolines. The synthesis of these fused heterocyclic systems typically relies on the condensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species. While it can be chemically reasoned that this compound could potentially undergo such reactions, no published examples of this specific transformation exist.
Building Block for Complex Polycyclic Architectures
Similarly, the role of this compound as a building block for constructing complex polycyclic architectures is not described in the accessible scientific literature. The development of novel polycyclic frameworks is a significant area of organic synthesis, often leveraging the inherent reactivity of heterocyclic precursors. However, the specific contribution of this compound to this field remains undocumented.
Precursor in the Synthesis of Advanced Chemical Probes and Ligands
The synthesis of advanced chemical probes and ligands often requires highly functionalized heterocyclic cores to impart specific binding properties or reactivity. While aminopyrazoles are known to be incorporated into such molecules, there are no specific examples in the scientific literature of this compound being utilized as a precursor for these applications.
Advanced Analytical Methodologies for Structural Elucidation of Pyrazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR Techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, while 2D NMR techniques, such as HSQC and HMBC, establish connectivity. nih.gov
In the ¹H NMR spectrum of 2-ethyl-5-(methoxymethyl)pyrazol-3-amine, the ethyl group attached to the nitrogen at position 2 (N2) would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The protons of the methoxymethyl group at position 5 would appear as two distinct singlets. The pyrazole ring itself has a single proton at position 4, which would present as a singlet. The amine (-NH₂) protons at position 3 would typically appear as a broad singlet.
¹³C NMR spectroscopy is instrumental in identifying the carbon framework. cdnsciencepub.com The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic. The carbon bearing the amino group (C3) and the carbon with the methoxymethyl substituent (C5) would be significantly deshielded compared to the C4 carbon. cdnsciencepub.com
To confirm these assignments, 2D NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the methylene protons of the N-ethyl group and the C3 and C5 carbons of the pyrazole ring, confirming the position of the ethyl group. Similarly, correlations between the methoxymethyl protons and C5 would verify the substituent's location. nih.gov
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Assignment | δ (ppm) |
| -CH₂CH₃ (N-ethyl) | ~1.3-1.5 |
| -C H₂CH₃ (N-ethyl) | ~4.0-4.2 |
| -NH₂ | ~4.5-5.5 |
| -OCH₃ | ~3.3-3.5 |
| -CH₂OCH₃ | ~4.4-4.6 |
| Pyrazole H4 | ~5.8-6.0 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound based on data for similar pyrazole derivatives.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. acs.org For this compound (Molecular Formula: C₇H₁₄N₄O), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.
Using a technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The experimentally measured m/z value is compared to the calculated exact mass for the proposed formula. A mass accuracy within a few parts per million (ppm) provides strong evidence for the molecular formula. researchgate.netdergipark.org.tr
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this experiment, the [M+H]⁺ ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides clues about the molecule's structure. For instance, the loss of the ethyl group, the methoxymethyl group, or parts of the pyrazole ring would produce characteristic daughter ions, helping to confirm the connectivity of the substituents. researchgate.net
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |
| [C₇H₁₅N₄O]⁺ ([M+H]⁺) | 171.12404 | 171.1242 | 0.9 |
| [C₅H₉N₄O]⁺ ([M-C₂H₅]⁺) | 141.07709 | 141.0772 | 0.8 |
| [C₆H₁₂N₄]⁺ ([M-CH₂O]⁺) | 140.10565 | 140.1058 | 1.1 |
Table 2: Hypothetical HRMS data for this compound.
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide information about connectivity and formula, X-ray crystallography offers an unparalleled, definitive picture of the molecular structure in the solid state. acs.org This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding exact bond lengths, bond angles, and torsional angles. spast.org
For a pyrazole derivative like this compound, a single-crystal X-ray diffraction study would confirm the planarity of the pyrazole ring and the specific positions of the ethyl, methoxymethyl, and amine substituents. spast.orgmdpi.com Furthermore, it would reveal the conformation of the flexible ethyl and methoxymethyl side chains.
Crucially, X-ray crystallography also elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonds. The amine group (-NH₂) is a hydrogen bond donor, and the pyrazole ring nitrogens and the ether oxygen are potential acceptors. The analysis would reveal a network of N-H···N or N-H···O hydrogen bonds, which stabilize the crystal lattice. spast.orgresearchgate.net
| Parameter | Typical Value for Pyrazole Derivatives |
| Crystal System | Monoclinic, Orthorhombic, or Triclinic spast.org |
| Space Group | e.g., P2₁/n, P-1 spast.org |
| N-N Bond Length | ~1.35 - 1.38 Å |
| C-N Bond Lengths | ~1.32 - 1.38 Å |
| C-C Bond Lengths (ring) | ~1.37 - 1.42 Å |
| Hydrogen Bonding | N-H···N, N-H···O interactions observed spast.org |
Table 3: Typical crystallographic parameters observed for pyrazole-containing compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. nih.gov
For this compound, the IR spectrum would display several key absorption bands:
N-H Stretching: The amine group will show characteristic symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. mdpi.com
C-H Stretching: Aliphatic C-H stretches from the ethyl and methoxymethyl groups will appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The pyrazole ring vibrations will produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. rsc.org
C-O Stretching: A strong band corresponding to the C-O-C ether linkage of the methoxymethyl group is expected around 1050-1150 cm⁻¹. d-nb.info
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring stretching vibrations are typically strong, providing a clear fingerprint for the pyrazole core. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 2850 - 2980 |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1650 |
| Ether (-CH₂OCH₃) | C-O-C Stretch | 1050 - 1150 |
Table 4: Key vibrational frequencies for the functional groups in this compound.
Q & A
Q. How can the synthesis of 2-ethyl-5-(methoxymethyl)pyrazol-3-amine be optimized for yield and purity?
- Methodological Answer: Synthesis optimization involves modulating reaction parameters such as solvent polarity, temperature, and catalyst selection. For pyrazole derivatives, microwave-assisted reactions under controlled temperatures (e.g., 140°C) have proven effective for cyclization steps, as demonstrated in fused pyrazol-3-amine syntheses . Additionally, purification via recrystallization or column chromatography using polar solvents (e.g., methanol/water mixtures) can enhance purity. Characterization should include IR, NMR, and NMR to confirm structural integrity, as seen in analogous pyrazol-3-amine derivatives .
Q. What spectroscopic and computational methods are recommended to characterize tautomeric forms of this compound?
- Methodological Answer: Tautomeric equilibria (e.g., 1H-pyrazol-3-amine vs. 2H-pyrazol-3-amine) can be analyzed using:
- NMR Spectroscopy: and NMR chemical shifts differentiate amino and imino tautomers .
- Density Functional Theory (DFT): Computational studies predict thermodynamic stability; the 1H-tautomer is typically favored by ~1.6 kcal/mol in pyrazol-3-amines .
- X-ray Crystallography: Resolve solid-state tautomeric preferences using SHELX software for refinement .
Q. How do electron-donating and withdrawing substituents influence the reactivity of pyrazol-3-amine derivatives?
- Methodological Answer: The methoxymethyl group (electron-donating) and ethyl group (moderate electron-donating) direct electrophilic substitutions to specific ring positions. For example:
- Electrophilic Substitution: Methoxymethyl enhances nucleophilicity at C4, favoring halogenation or nitration at this position.
- Nucleophilic Attack: Electron-withdrawing groups (e.g., nitro) activate the amine group for acylations or Ullmann couplings .
Solvent polarity (e.g., DMF vs. MeOH) and temperature further modulate reaction pathways .
Advanced Research Questions
Q. What explains the regioselectivity of Ullmann and acylation reactions on pyrazol-3-amine derivatives?
- Methodological Answer: Regioselectivity depends on tautomeric form and substituent electronic effects:
- Ullmann Coupling: Occurs preferentially at N1 in 1H-pyrazol-3-amines due to higher electron density, yielding >80% N1-arylated products .
- Acylation: Competing N1 vs. N2 reactivity arises from tautomer equilibrium. For fused derivatives (e.g., indazol-3-amines), steric hindrance may favor N1 acylation .
Computational modeling (e.g., Fukui indices) can predict reactive sites by mapping local electrophilicity .
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
- Methodological Answer: Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding motifs (chains, rings) to predict crystal packing. For pyrazol-3-amines:
Q. What strategies resolve contradictions in reported biological activities of pyrazol-3-amine derivatives?
- Methodological Answer: Discrepancies may arise from tautomerism, impurity profiles, or assay conditions. Mitigation strategies include:
- Tautomer Control: Use pH-specific buffers to stabilize a single tautomer during bioassays .
- High-Throughput Screening: Validate activity across multiple cell lines (e.g., tyrosine kinase inhibition studies ).
- Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with activity .
Synthesis and Characterization Workflow Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
